Kinase Selectivity Profile of Adavosertib vs. Next-Generation WEE1 Inhibitors
Adavosertib exhibits a broader kinase inhibition profile compared to next-generation WEE1 inhibitors, which is critical for interpreting experimental results. In a panel of 223 kinases at 1 µM, Adavosertib inhibited 8 kinases by >80%, showing 10-fold selectivity over 7 of these kinases compared to WEE1, and 2- to 3-fold selectivity over Yes (IC50 = 14 nM) [1]. Importantly, Adavosertib is an equally potent inhibitor of PLK1, an upstream regulator of WEE1 [2]. In contrast, the next-generation inhibitor Debio 0123 lacks PLK1 and PLK2 inhibition entirely and shows high selectivity for WEE1 over 465 other kinases in a cell-free system [3]. ZN-c3 also demonstrates a superior selectivity profile with only 5 kinases inhibited ≥90% at 1 µM [4].
| Evidence Dimension | Kinase Selectivity (Number of off-target kinases inhibited ≥80-90% @ 1 µM) |
|---|---|
| Target Compound Data | 8 kinases inhibited >80% @ 1 µM (out of 223 tested) |
| Comparator Or Baseline | Debio 0123: 0 kinases significantly inhibited (out of 465 tested); ZN-c3: 5 kinases inhibited ≥90% @ 1 µM |
| Quantified Difference | Adavosertib has 8 confirmed off-targets vs. 0 for Debio 0123 and 5 for ZN-c3 |
| Conditions | Upstate Kinase Profiler panel (Adavosertib); 465-kinase panel (Debio 0123); Kinase panel (ZN-c3) at 1 µM |
Why This Matters
The distinct off-target profile of Adavosertib, particularly its PLK1 inhibition, is crucial for experimental design and data interpretation, as it may confound results in studies aimed at isolating pure WEE1-dependent effects.
- [1] Chemical Probes Portal. Adavosertib Probe Report - Off-Target Selectivity Assessment. Reviewed Dec 2020. View Source
- [2] Wright G, Golubkov V, Ong SE, et al. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors. ACS Chem Biol. 2017;12(9):2257-2265. View Source
- [3] Debiopharm. Debio 0123, a selective, brain penetrant WEE1 inhibitor in clinical development for patients with solid tumors. Corporate Publication. 2024. View Source
- [4] PMC. Table 6: WEE1 and PKMYT1 Inhibitors Discussed in the Text and Their Preclinical/Clinical Evaluation. PMC11284803. View Source
